molecular formula C9H8N2O3 B13749889 Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate

Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B13749889
M. Wt: 192.17 g/mol
InChI Key: IBOMFNOIIWZDLV-UHFFFAOYSA-N
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Description

Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde with a β-ketoester and a nitrogen donor compound such as ammonia or ammonium acetate . This reaction is often carried out in an aqueous medium with the presence of a phase transfer catalyst like tetrabutylammonium bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of phase transfer catalysts can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro or imino groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is unique due to its specific ring structure and the position of the functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,10H2,1H3

InChI Key

IBOMFNOIIWZDLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2O1)N

Origin of Product

United States

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